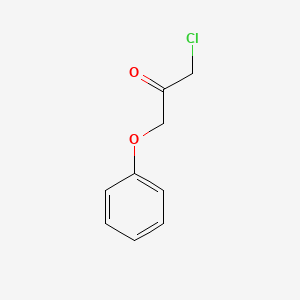

1-Chloro-3-phenoxypropan-2-one

Description

Significance and Context within Halogenated Ketones and Phenoxy Ethers

The chemical character of 1-Chloro-3-phenoxypropan-2-one is defined by its two primary functional groups: the α-chloroketone and the phenoxy ether.

Halogenated Ketones: Alpha-halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the alpha position) to a carbonyl group. fiveable.me This arrangement makes them highly reactive and useful in synthesis. wikipedia.org The presence of the electron-withdrawing halogen and carbonyl group renders the α-hydrogen acidic and creates two electrophilic sites: the carbonyl carbon and the α-carbon. wikipedia.org This dual reactivity allows α-halo ketones to participate in a wide array of chemical transformations, including nucleophilic substitution reactions and the formation of heterocyclic compounds like thiazoles and pyrroles. wikipedia.orgnih.gov The reactivity of α-chloroketones is significantly higher than that of their corresponding alkyl chlorides; for instance, chloroacetone (B47974) reacts with potassium iodide about 36,000 times faster than 1-chloropropane. wikipedia.org

Phenoxy Ethers: Phenol (B47542) ethers are compounds where the hydroxyl group of a phenol is substituted with an alkoxy group. wikipedia.org The phenoxy group is considered a "privileged scaffold" in medicinal chemistry, as it is a key component in numerous drugs. nih.gov This moiety can act as a hydrogen-bond acceptor but not a donor, which is a desirable trait for oral medications to comply with Lipinski's rule of five. wikipedia.org Replacing the acidic phenolic hydrogen with an alkyl group also tends to reduce the toxicity associated with phenols. wikipedia.org Phenols and their ether derivatives are recurring motifs in a large number of FDA-approved small-molecule pharmaceuticals and natural products. acs.org

The combination of these two functional groups in this compound results in a molecule with the high reactivity of an α-chloroketone and the specific physicochemical and potential biological relevance of a phenoxy ether. This makes it a valuable intermediate for synthesizing target molecules that incorporate both features, particularly in the development of new pharmaceutical agents. nih.gov

Historical Perspective of Related Chemical Class Development

The study of the chemical classes to which this compound belongs has a long history.

The halogenation of ketones at the alpha position is one of the older reactions in the organic chemistry canon. The haloform reaction, a notable example involving the exhaustive halogenation of methyl ketones, was first reported in 1832. msu.edumasterorganicchemistry.com The general mechanism for ketone halogenation, proceeding through an enol or enolate intermediate, was established later. wikipedia.org These reactions provided early synthetic chemists with a method to introduce a halogen next to a carbonyl group, creating a reactive handle for further molecular elaboration. nih.gov Over the years, numerous methods for the direct α-halogenation of ketones have been developed to improve efficiency and selectivity. nih.gov

The synthesis of ethers, particularly unsymmetrical ethers, also has deep roots in organic chemistry. The Williamson ether synthesis, developed in the 1850s, remains one of the most common and versatile methods for preparing ethers. wikipedia.orgresearchgate.net This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org The synthesis of phenoxy ethers specifically relies on this principle, typically by converting a phenol into a phenoxide ion, which then acts as a nucleophile. wikipedia.org The development of efficient etherification methods has been crucial for accessing the vast number of phenoxy ether-containing compounds used in materials science, perfumery, and medicine. wikipedia.orgresearchgate.net

Overview of Current Research Trajectories and Challenges

Current research involving this compound and related structures is primarily focused on their application as intermediates in organic synthesis.

Research Trajectories: The primary application of this compound is as a building block for constructing more complex molecules. Its bifunctional nature is exploited to introduce the phenoxypropan-2-one scaffold into larger structures. For instance, it is used as an intermediate in the synthesis of certain acetylcholinesterase inhibitors. The reactive α-chloroketone moiety allows for nucleophilic displacement of the chloride and reactions at the carbonyl carbon, making it a precursor for various heterocyclic compounds. wikipedia.org There is ongoing interest in using such intermediates for the potential development of new therapeutic agents. smolecule.com For example, the related compound 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is a key intermediate in the synthesis of the beta-blocker drug metoprolol (B1676517). rsc.org

Challenges: The synthesis of compounds like this compound presents several challenges. One method for its preparation involves the oxidation of the corresponding alcohol, 1-chloro-3-phenoxypropan-2-ol (B1266388). prepchem.com The synthesis of this precursor alcohol can be achieved by reacting phenol with epichlorohydrin (B41342). prepchem.com

A significant challenge in working with related structures is achieving high selectivity. For instance, the synthesis of unsymmetrical ethers via methods like the Williamson synthesis requires careful selection of reactants to avoid competing elimination reactions, especially when using secondary or tertiary alkyl halides. sarthaks.com While dehydrative cross-coupling of two different alcohols is an environmentally appealing route to unsymmetrical ethers, it is often plagued by the formation of undesired symmetrical ether byproducts. researchgate.net Similarly, controlling the regioselectivity during the halogenation of unsymmetrical ketones can be difficult, with the outcome depending heavily on whether acidic or basic conditions are used. wikipedia.org These synthetic hurdles must be overcome to efficiently produce complex molecules derived from this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₉ClO₂ |

| 1-chloro-3-phenoxypropan-2-ol | C₉H₁₁ClO₂ |

| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | C₁₂H₁₇ClO₃ |

| Acetone | (CH₃)₂C=O |

| Acetylcholinesterase | Not Applicable (Enzyme) |

| Bromoacetone | C₃H₅BrO |

| Chloroacetone | C₃H₅ClO |

| Chloroform | CHCl₃ |

| Epichlorohydrin | C₃H₅ClO |

| Metoprolol | C₁₅H₂₅NO₃ |

| Phenol | C₆H₅OH |

| Thiazole (B1198619) | C₃H₃NS |

| Pyrrole | C₄H₅N |

| Potassium Iodide | KI |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-phenoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHASLAUEJHRDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469576 | |

| Record name | 1-chloro-3-phenoxy-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-47-6 | |

| Record name | 1-chloro-3-phenoxy-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 Phenoxypropan 2 One

Classical and Conventional Preparative Routes

Conventional synthesis of 1-chloro-3-phenoxypropan-2-one relies on well-established organic reactions. These routes are often characterized by their multi-step nature, starting from simple, commercially available building blocks.

Halogenation Strategies

A direct approach to synthesizing α-haloketones involves the selective halogenation of a ketone precursor at the α-carbon position. For the synthesis of this compound, this would involve the chlorination of 3-phenoxypropan-2-one. This method is a fundamental transformation in organic chemistry. While specific literature for the direct chlorination of 3-phenoxypropan-2-one is not prevalent, the general mechanism involves the reaction of the ketone with a suitable chlorinating agent.

Common reagents for such α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of an acid or base catalyst. The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic chlorine source. This strategy is foundational in the synthesis of complex molecules where a halogenated ketone is a key intermediate. arkat-usa.org

Oxidation of Precursor Alcohols to this compound

One of the most direct and widely documented methods for preparing this compound is the oxidation of its corresponding precursor alcohol, 1-chloro-3-phenoxypropan-2-ol (B1266388). prepchem.comnih.gov This secondary alcohol can be effectively converted to the target ketone using various oxidizing agents.

A well-documented procedure involves the use of Jones reagent, which is a solution of chromium trioxide in aqueous sulfuric acid and acetone. prepchem.com The reaction involves adding the Jones reagent dropwise to a solution of 1-chloro-3-phenoxypropan-2-ol (also known as 1-chloro-2-hydroxy-3-phenoxypropane) in acetone. prepchem.com Other oxidizing agents, such as potassium permanganate, are also capable of facilitating this type of transformation. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions.

| Precursor | Reagent | Solvent | Outcome |

| 1-chloro-3-phenoxypropan-2-ol | Jones reagent (CrO₃/H₂SO₄) | Acetone | This compound prepchem.com |

| 1-chloro-3-phenylpropan-2-ol (B3053458) (analogous compound) | Chromium trioxide or Potassium permanganate | Not specified | 3-chloro-1-phenylpropan-1-one |

Reactions Involving Epoxide Intermediates with Phenol (B47542) Derivatives

The precursor alcohol, 1-chloro-3-phenoxypropan-2-ol, is commonly synthesized through the ring-opening of an epoxide intermediate, epichlorohydrin (B41342), by phenol or a phenolate (B1203915) ion. mst.edu This reaction is a cornerstone for preparing aryloxypropanolamine structures and their intermediates. The reaction between phenol and epichlorohydrin can be catalyzed by bases or Lewis acids, or even proceed without a catalyst at elevated temperatures. mst.eduprepchem.com

In a typical procedure, a mixture of phenol and an excess of epichlorohydrin is heated in the presence of a catalyst like piperidine (B6355638) hydrochloride. prepchem.com This process yields 1-chloro-3-phenoxypropan-2-ol after workup. prepchem.com The mechanism involves the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of epichlorohydrin. mst.edu The resulting chlorohydrin is the direct precursor that can be oxidized to the target ketone, this compound. prepchem.com This two-step sequence, starting from phenol and epichlorohydrin, represents a robust and versatile synthetic route. mdpi.comrsc.orgntnu.no

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| Phenol | Epichlorohydrin | Piperidine hydrochloride, 100°C | 1-chloro-3-phenoxypropan-2-ol prepchem.com | 62.5% prepchem.com |

| 4-((2-isopropoxyethoxy)methyl)phenol | Epichlorohydrin | Lithium chloride | 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol mdpi.com | 63% mdpi.com |

| Phenol | Epichlorohydrin | Catalytic sodium hydroxide (B78521) | 1-chloro-3-phenoxypropan-2-ol mst.edu | Not specified mst.edu |

Multi-Step Synthesis from Simpler Building Blocks

The most practical multi-step synthesis of this compound involves combining the methodologies described in the preceding sections. This synthetic pathway begins with readily available and cost-effective starting materials: phenol and epichlorohydrin.

The synthesis can be outlined in two primary stages:

Formation of the Chlorohydrin Precursor : Phenol is reacted with epichlorohydrin. This reaction, typically base-catalyzed, involves the nucleophilic opening of the epoxide ring by the phenoxide ion to form 1-chloro-3-phenoxypropan-2-ol. mst.eduprepchem.com

Oxidation to the Ketone : The intermediate alcohol, 1-chloro-3-phenoxypropan-2-ol, is then oxidized to the final product, this compound. prepchem.com As detailed previously, this transformation is efficiently achieved using reagents like Jones oxidant. prepchem.com

This two-step process represents a reliable and scalable route to the target compound, leveraging fundamental organic reactions to build molecular complexity from simple precursors.

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, minimize waste, and improve energy efficiency. Microwave-assisted synthesis is a prominent example of such an advanced strategy.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. derpharmachemica.com

While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the literature, the key steps of its conventional synthesis are amenable to this technology. For instance, the ring-opening of epoxides by nucleophiles is a reaction class that has been shown to be significantly accelerated under microwave irradiation. mdpi.com A solvent-free, microwave-assisted approach for the reaction of phenyl glycidyl (B131873) ether (a related epoxide) with various nucleophiles has been successfully demonstrated, with reactions completing in minutes. mdpi.com

Therefore, it is highly plausible that the synthesis of the precursor, 1-chloro-3-phenoxypropan-2-ol, from phenol and epichlorohydrin could be optimized using microwave heating. This would likely shorten the multi-hour reaction times typical of conventional heating to just a few minutes, offering a more sustainable and efficient process. prepchem.comderpharmachemica.commdpi.com Similarly, oxidation reactions can also be enhanced by microwave energy, suggesting that the entire two-step synthesis could be expedited through this advanced protocol.

Solvent-Free Reaction Environments

The pursuit of green chemistry has led to the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. Solvent-free and microwave-assisted synthesis techniques are at the forefront of this movement, offering benefits such as reduced waste, increased reaction speed, and enhanced selectivity. mdpi.com

One relevant approach involves the ring-opening of epoxides, such as phenyl glycidyl ether, a common precursor. In these reactions, the reactants are mixed neat (without a solvent) and heated, often using microwave irradiation to accelerate the process. For instance, the reaction of phenyl glycidyl ether with various nucleophiles can be achieved in a dry microwave tube, heated to 120 °C for a short duration. mdpi.com This method avoids the environmental impact of traditional solvents and often results in cleaner reactions with easier product purification. mdpi.com Such solvent-free conditions are applicable to the synthesis of this compound precursors, representing a more sustainable manufacturing pathway. mdpi.com

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become a cornerstone for producing optically pure compounds, which are crucial as intermediates in the pharmaceutical industry. rsc.orgrsc.org Enzymes like lipases and alcohol dehydrogenases offer exceptional stereo-, chemo-, and regioselectivity under mild reaction conditions. rsc.orgnih.gov

Enzyme-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other. rsc.org For the synthesis of chiral precursors to this compound, the kinetic resolution of the corresponding racemic alcohol, (RS)-1-chloro-3-phenoxypropan-2-ol or its analogs, is a key strategy.

Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation of the alcohol. rsc.orgrsc.org In a typical process, a racemic chlorohydrin is reacted with an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, in an organic solvent. The lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. rsc.orgmdpi.com These two compounds, the acylated ester and the remaining alcohol, can then be separated.

Several lipases have been screened for this transformation, with Pseudomonas fluorescens lipase (PFL) and Lipase B from Candida antarctica (CALB) showing high efficiency. rsc.orgmdpi.com Research has shown that optimizing reaction parameters such as enzyme concentration, temperature, and solvent can significantly improve conversion and enantioselectivity. rsc.orgrsc.org For example, using PFL for the resolution of a metoprolol (B1676517) intermediate, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, optimal conditions were found to be 30 °C with 400 units of enzyme, achieving a conversion of 50.5% with high enantiomeric excess for both the product (eeₚ = 97.2%) and the remaining substrate (eeₛ = 95.4%) in just 3 hours. rsc.orgrsc.orgrsc.org

Table 1: Comparison of Lipases in Kinetic Resolution of Chlorohydrin Precursors

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Result (Conversion, ee) | Reference |

| Pseudomonas fluorescens Lipase (PFL) | (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Vinyl Acetate | Toluene | 30 | C=50.5%, eeₚ=97.2%, eeₛ=95.4% | rsc.orgrsc.org |

| Candida antarctica Lipase B (CALB) | (RS)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Vinyl Butanoate | Acetonitrile | 38 | C=51%, eeₛ=75% | mdpi.com |

Another biocatalytic approach involves halohydrin dehalogenases (HHDHs). A sequential kinetic resolution process using an AbHHDH from an alphaproteobacterium was developed for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol, achieving over 99% enantiomeric excess. researchgate.net

Chemoenzymatic Reaction Sequences

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and selective reaction pathways. dntb.gov.ua This strategy is particularly powerful for the synthesis of enantiopure compounds like beta-blocker precursors, where an enzymatic kinetic resolution is integrated into a multi-step chemical synthesis. mdpi.comresearchgate.net

A typical chemoenzymatic route involves:

Chemical Synthesis: A racemic chlorohydrin, such as 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, is first prepared through conventional chemical methods, for example, by reacting a substituted phenol with epichlorohydrin. mdpi.com

Enzymatic Resolution: The resulting racemic alcohol undergoes a lipase-catalyzed kinetic resolution, as described previously, to yield an enantiomerically pure alcohol (e.g., the R-enantiomer) and an enantiomerically enriched ester (e.g., the S-ester). mdpi.comresearchgate.net

Chemical Transformation: The separated, enantiopure alcohol is then used as a chiral building block in subsequent chemical reactions to produce the final target molecule. mdpi.comdntb.gov.ua

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and organometallic catalysis. researchgate.netuni-regensburg.de These catalysts are often more robust, less toxic, and less sensitive to air and moisture than traditional metal catalysts. uni-regensburg.de

For the synthesis of chiral building blocks related to this compound, organocatalysis offers a powerful method for establishing stereocenters with high enantioselectivity. researchgate.net While direct organocatalytic synthesis of this compound is not extensively detailed, related transformations highlight the potential of this methodology. For example, the organocatalytic asymmetric synthesis of (S)-propranolol and other beta-blockers has been achieved by employing an organo-catalyzed asymmetric reaction as the key chirality-inducing step. researchgate.net

Furthermore, studies on the organocatalytic α-fluorination of racemic α-chloroaldehydes have shown that a kinetic resolution occurs during the reaction. beilstein-journals.org This process, mediated by a chiral organocatalyst, can lead to products with high enantioselectivity, demonstrating that organocatalysis can be employed for resolutions in a manner conceptually similar to enzymes. beilstein-journals.org This principle could be applied to precursors of this compound to achieve enantiomeric enrichment.

Flow Chemistry Applications for Synthesis Optimization

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater automation and control. acs.org

The application of flow chemistry can optimize the synthesis of pharmaceutical intermediates by minimizing waste and reducing the need for purification steps. acs.org For the synthesis of precursors to this compound, several steps could be translated to a flow process. For example:

Reaction Steps: The reaction of a phenol with an epoxide could be performed by pumping the neat reactants through a heated tube reactor, allowing for precise control over temperature and residence time. acs.org

Workup and Extraction: In-line quenching and liquid-liquid extraction can be integrated into the flow system, eliminating the need for manual separation funnels and streamlining the purification process.

Packed-Bed Reactors: Solid-supported catalysts or reagents, such as polymer-supported sulfonic acid, can be packed into a column (a packed-bed reactor) through which the reaction mixture flows, simplifying catalyst removal and recycling. acs.org

A multi-step flow system can be designed to produce a final product with minimal manual handling, leading to higher consistency and throughput. For instance, a system could produce several grams of a target compound per hour and operate stably for extended periods, making it highly suitable for industrial-scale production. acs.org

Reactivity and Reaction Mechanisms of 1 Chloro 3 Phenoxypropan 2 One

Electrophilic and Nucleophilic Transformations

The reactivity of 1-Chloro-3-phenoxypropan-2-one is dominated by its three main functional components: the C-Cl bond at the α-carbon, the carbonyl group, and the aromatic phenoxy ring. Each site offers a distinct pathway for chemical modification through either electrophilic or nucleophilic attack.

Nucleophilic Displacement Reactions at the Chloromethyl Moiety

The primary alkyl chloride functionality in this compound is a prime site for nucleophilic substitution reactions (SN2). The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. smolecule.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. smolecule.com

Common nucleophiles such as amines, thiols, and alkoxides can be used to introduce new functional groups at the C1 position. For instance, reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amino ketones. chemguide.co.uk These reactions typically proceed by the lone pair of the nucleophile attacking the electrophilic carbon atom bearing the chlorine, displacing the chloride ion. chemguide.co.uk

A significant application of this reactivity is in the synthesis of heterocyclic compounds. The Hantzsch thiazole (B1198619) synthesis, a well-established method for forming thiazole rings, utilizes α-haloketones as a key reactant. google.com In this reaction, this compound can react with a thioamide. The mechanism involves the nucleophilic sulfur of the thioamide displacing the chloride, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. google.comasianpubs.org This method is widely used for the preparation of diversely substituted thiazoles, which are important scaffolds in medicinal chemistry. analis.com.my

| Nucleophile | Product Type | Significance |

|---|---|---|

| Ammonia/Amines | Amino-ketones | Precursors for various biologically active molecules. chemguide.co.uk |

| Thioamides/Thiourea | Substituted Thiazoles | Core reaction in Hantzsch thiazole synthesis. google.comanalis.com.my |

| Alcohols/Phenols (as alkoxides) | Ether-ketones | Formation of more complex ether linkages. |

| Thiols (as thiolates) | Thioether-ketones | Introduction of sulfur-containing moieties. |

Carbonyl Group Reactivity

The ketone functional group in this compound is another center of reactivity, participating in reactions typical of carbonyl compounds.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as organometallic reagents (e.g., Grignard reagents), hydrides, and amines. evitachem.com Nucleophilic addition to the carbonyl group typically leads to the formation of a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. evitachem.com For example, reaction with a Grignard reagent like phenylmagnesium bromide would be expected to yield 1-chloro-2-phenyl-3-phenoxypropan-2-ol. Reduction of the carbonyl group using agents like sodium borohydride (B1222165) would convert the ketone into the corresponding secondary alcohol, 1-chloro-3-phenoxypropan-2-ol (B1266388).

While the presence of the α-chloro substituent complicates enolate formation, condensation reactions are a potential pathway under specific conditions. For the structurally similar 1-chloro-3-phenylacetone, aldol-type condensation reactions are employed to synthesize α-substituted ketones. smolecule.com This suggests that this compound could potentially act as an electrophile in aldol (B89426) or related condensation reactions, reacting with an enolate from another ketone or aldehyde to form a β-hydroxy ketone, which could then undergo further transformations.

As an α-haloketone, this compound exhibits reactivity patterns beyond simple substitution and addition. One of the most characteristic reactions of this class of compounds is the Favorskii rearrangement. wikipedia.org This reaction occurs when an α-haloketone with an enolizable proton is treated with a base, such as a hydroxide (B78521) or alkoxide. youtube.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile to yield a rearranged carboxylic acid or ester derivative. wikipedia.orgyoutube.com

In the case of this compound, treatment with a base like sodium hydroxide would lead to the formation of 3-phenoxypropanoic acid. The mechanism involves the formation of an enolate, which then undergoes intramolecular nucleophilic attack to displace the chloride and form a phenoxymethyl-substituted cyclopropanone. Subsequent nucleophilic attack by hydroxide on the cyclopropanone carbonyl carbon, followed by ring-opening, yields the rearranged and more stable carboxylate product. This ring contraction rearrangement is a powerful tool for synthesizing carboxylic acid derivatives. wikipedia.orgscribd.com

| Reaction | Reagents | Expected Product | Mechanism Hallmark |

|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic Acid / Ester (e.g., 3-Phenoxypropanoic acid) | Cyclopropanone intermediate. wikipedia.orgyoutube.com |

| Hantzsch Thiazole Synthesis | Thioamide | 2-Amino-4-(phenoxymethyl)thiazole | Intermolecular SN2 followed by cyclization. google.com |

Condensation Reactions (e.g., Aldol Type)

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group's benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS). The reactivity and orientation of substitution are governed by the existing substituent, in this case, the -OCH2C(=O)CH2Cl group. The ether oxygen atom directly attached to the ring acts as an activating group and an ortho, para-director. wikipedia.orgbyjus.com

This directing effect arises from the ability of the oxygen's lone pairs to donate electron density to the aromatic π system through resonance (+M effect). wikipedia.org This donation enriches the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comncert.nic.in Although the ether group is also inductively withdrawing (-I effect) due to oxygen's electronegativity, the resonance effect is dominant in directing the substitution. wikipedia.org

Therefore, when this compound is subjected to standard electrophilic aromatic substitution conditions—such as nitration (with HNO3/H2SO4), halogenation (with Br2/FeBr3), or Friedel-Crafts acylation/alkylation—the incoming electrophile is directed primarily to the positions ortho and para to the ether linkage. byjus.com The para product is often favored due to reduced steric hindrance compared to the ortho positions.

Transformations of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound consists of a phenyl group attached to the propanone backbone via an oxygen atom. This ether bond is generally stable but can be cleaved under specific, often harsh, reaction conditions.

The typical method for cleaving phenyl ethers involves the use of strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is first protonated by the strong acid, making the adjacent carbon atom more electrophilic. A nucleophile, in this case, a bromide or iodide ion, then attacks the carbon atom, leading to the cleavage of the C-O bond. This process would yield phenol (B47542) and a halogenated propanone derivative.

Another potential transformation involves the aromatic ring of the phenoxy group. The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the ether oxygen is an activating, ortho-, para-directing group, while the rest of the molecule contains deactivating groups, which can make such reactions complex.

Rearrangement Pathways and Isomerization Studies

The most significant rearrangement pathway for this compound, as an α-halo ketone, is the Favorskii rearrangement. wikipedia.orgnumberanalytics.com This reaction occurs in the presence of a base and leads to the formation of carboxylic acid derivatives through a skeletal rearrangement. numberanalytics.comnrochemistry.comwiley.com

The reaction is initiated by the abstraction of an acidic α'-proton (from the carbon adjacent to the phenoxy group) by a base, forming an enolate. adichemistry.com This enolate then undergoes an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a cyclopropanone intermediate. wikipedia.orgadichemistry.com

The highly strained cyclopropanone ring is then attacked by a nucleophile (such as a hydroxide or alkoxide from the base). wikipedia.orgadichemistry.com The ring opens to form the most stable carbanion, which is subsequently protonated to yield the final rearranged product. adichemistry.com If the base is a hydroxide, a carboxylic acid is formed; if an alkoxide is used, an ester is the product, and with an amine, an amide is generated. wikipedia.orgadichemistry.com

For this compound, the expected product of the Favorskii rearrangement would be a derivative of 2-phenoxypropanoic acid.

| Favorskii Rearrangement of this compound | |

| Reactant | This compound |

| Reagent | Base (e.g., Sodium hydroxide, Sodium methoxide) wikipedia.org |

| Intermediate | Phenoxy-substituted cyclopropanone wikipedia.orgadichemistry.com |

| Product (with NaOH) | Sodium 2-phenoxypropanoate |

| Product (with NaOCH₃) | Methyl 2-phenoxypropanoate wikipedia.org |

In cases where the α-halo ketone cannot form an enolate (i.e., it lacks α'-hydrogens), the reaction may proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.org However, this compound possesses an enolizable α'-hydrogen, making the cyclopropanone pathway the most probable.

Free Radical Reactions

Free radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. lumenlearning.com For this compound, such reactions can be initiated by heat or UV radiation, which can cause homolytic cleavage of the weakest bond in the molecule. lumenlearning.com

Initiation: The most likely initiation step is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, as it is generally weaker than the C-H, C-C, and C-O bonds within the molecule. This cleavage generates a ketonyl radical and a chlorine radical. chemistrytalk.org

Propagation: Once formed, these reactive radicals can participate in a series of chain reactions. lumenlearning.com

The chlorine radical can abstract a hydrogen atom from another molecule of this compound, forming hydrogen chloride (HCl) and a new organic radical.

The ketonyl radical can react in various ways, such as abstracting a hydrogen from another molecule or adding to a double bond if an alkene is present in the reaction mixture. lumenlearning.com

Termination: The chain reaction terminates when two radical species combine to form a stable, non-radical product. lumenlearning.com This can occur through the combination of two ketonyl radicals, a ketonyl radical and a chlorine radical, or two chlorine radicals. chemistrytalk.org

| Potential Free Radical Reactions of this compound | |

| Initiation | Homolytic cleavage of the C-Cl bond to form a ketonyl radical and a chlorine radical. lumenlearning.comchemistrytalk.org |

| Propagation | Chlorine radical abstracts a hydrogen atom; the resulting organic radical reacts further. lumenlearning.com |

| Termination | Combination of two radicals to form a stable molecule. lumenlearning.com |

The specific products of free radical reactions involving this compound would depend heavily on the reaction conditions and the presence of other reagents.

Spectroscopic Characterization and Structural Analysis of 1 Chloro 3 Phenoxypropan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For 1-Chloro-3-phenoxypropan-2-one, ¹H and ¹³C NMR are the primary methods for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons of the phenoxy group will appear in the downfield region, typically between 6.9 and 7.4 ppm. The protons on the carbon adjacent to the oxygen (the para-proton) and the protons on the carbons once removed (the ortho-protons) will likely show a triplet and a doublet of doublets pattern, respectively, due to spin-spin coupling. The meta-protons are also expected to appear as a triplet.

The two methylene (B1212753) groups, being diastereotopic due to the adjacent carbonyl group, are expected to appear as two distinct singlets in the aliphatic region of the spectrum. The methylene protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent carbonyl and the electronegative chlorine atom, and are predicted to resonate at approximately 4.3 ppm. The methylene protons of the phenoxymethyl (B101242) group (-OCH₂-) are deshielded by the adjacent oxygen and the carbonyl group, and are expected to have a chemical shift around 4.8 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (ortho) | ~7.3 | Doublet of Doublets |

| Aromatic H (meta) | ~7.0 | Triplet |

| Aromatic H (para) | ~6.9 | Triplet |

| -OCH₂- | ~4.8 | Singlet |

| -CH₂Cl | ~4.3 | Singlet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected, as the molecule lacks any symmetry.

The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, predicted to be in the range of 200-205 ppm. The carbons of the aromatic ring will resonate in the 115-160 ppm region. The carbon atom of the phenoxy group directly bonded to the oxygen (C-O) is expected at approximately 158 ppm. The other aromatic carbons will appear at their characteristic shifts, with the ortho and para carbons being more shielded than the meta carbons.

The aliphatic carbons, the chloromethyl carbon (-CH₂Cl) and the phenoxymethyl carbon (-OCH₂-), will appear in the upfield region of the spectrum. The phenoxymethyl carbon is predicted to be around 73 ppm, while the chloromethyl carbon is expected at approximately 47 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~202 |

| Aromatic C-O | ~158 |

| Aromatic C (ortho, meta, para) | 115 - 130 |

| -OCH₂- | ~73 |

| -CH₂Cl | ~47 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound and its derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the coupling patterns within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the methylene and aromatic C-H pairs.

The HMBC spectrum is particularly crucial as it shows correlations between protons and carbons that are two or three bonds away. For example, it would show a correlation between the protons of the -OCH₂- group and the carbonyl carbon, as well as the aromatic C-O carbon, thus confirming the ether linkage and the ketone placement. Similarly, correlations between the -CH₂Cl protons and the carbonyl carbon would solidify the assignment of the α-chloro ketone moiety. These techniques are instrumental in differentiating between potential isomers. keyorganics.netdrugbank.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. With a molecular formula of C₉H₉ClO₂, the theoretical exact mass can be calculated. This experimental value from HRMS provides a high degree of confidence in the elemental composition of the synthesized compound.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₀ClO₂⁺ | 185.0364 |

| [M+Na]⁺ | C₉H₉ClNaO₂⁺ | 207.0183 |

Note: The presence of the chlorine isotope ³⁷Cl would result in a characteristic M+2 peak with an intensity of approximately one-third of the main peak.

Fragmentation Pathway Elucidation and Mechanistic Interpretation

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable structural information. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangements. acs.org

For this compound, the most likely fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group.

α-Cleavage: Cleavage of the C-C bond between the carbonyl group and the chloromethyl group would result in a phenoxymethylacylium ion (C₈H₇O₂⁺, m/z 135) and a chloromethyl radical. Alternatively, cleavage on the other side of the carbonyl would yield a chloromethylacylium ion (C₂H₂ClO⁺, m/z 77/79) and a phenoxymethyl radical.

Cleavage of the Ether Bond: Fragmentation of the C-O ether linkage could lead to the formation of a phenoxy radical (C₆H₅O•) and a chloro-propanone cation (C₃H₄ClO⁺, m/z 91/93), or a phenoxy cation (C₆H₅O⁺, m/z 93) and a neutral chloro-propanone fragment. The observation of a fragment at m/z 94 corresponding to phenol (B47542) is also highly probable, arising from rearrangement and hydrogen transfer.

The relative abundance of these fragments would provide insight into the stability of the resulting ions and radicals, further corroborating the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for elucidating the molecular structure of compounds by identifying their characteristic vibrational modes. These techniques provide a molecular fingerprint based on the interaction of infrared radiation or laser light with the molecule's chemical bonds. For this compound, a detailed vibrational analysis would offer significant insights into its conformational and electronic properties. However, specific experimental spectra and their detailed assignments for this compound are not currently published.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum reveals the presence of various functional groups. For this compound, characteristic absorption bands would be expected for the carbonyl group (C=O), the ether linkage (C-O-C), the carbon-chlorine bond (C-Cl), and the aromatic ring.

Based on general spectroscopic principles and data from analogous molecules, the anticipated FT-IR spectral regions for this compound would include:

C=O Stretching: A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹ for aliphatic ketones. The presence of the adjacent electronegative chlorine atom may slightly shift this frequency.

Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the phenoxy group's benzene (B151609) ring.

C-O-C Stretching: The ether linkage would likely exhibit strong, characteristic bands in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanone backbone would appear just below 3000 cm⁻¹.

C-Cl Stretching: A band in the region of 600-800 cm⁻¹ would be indicative of the carbon-chlorine bond.

Without experimental data, a precise data table of FT-IR frequencies and their assignments for this compound cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman spectroscopy would be valuable for confirming the assignments made from the FT-IR spectrum and for observing vibrations that may be weak or absent in the IR spectrum.

Expected prominent signals in the FT-Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong, sharp signal around 1000 cm⁻¹.

C=O Stretching: The carbonyl stretch would also be visible, though its intensity can vary.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be present.

As with FT-IR, the absence of published research prevents the creation of a detailed data table of FT-Raman shifts and their corresponding vibrational modes for this compound.

Other Spectroscopic Techniques for Structural Confirmation

Beyond vibrational spectroscopy, other techniques are essential for the complete structural elucidation of an organic molecule. While detailed studies on this compound are scarce, the application of the following methods would be standard practice for its structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. This would allow for the confirmation of the connectivity of the atoms within the molecule. For instance, the chemical shifts and coupling patterns of the protons on the propanone chain and the phenoxy group would be diagnostic.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the structure. The detection of the molecular ion peak and fragments corresponding to the loss of specific groups (e.g., chloromethyl, phenoxy) would be key identifiers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, particularly those associated with the phenoxy group's aromatic system.

Computational Chemistry and Quantum Mechanical Investigations of 1 Chloro 3 Phenoxypropan 2 One

Electronic Structure Calculations

Electronic structure calculations are fundamental tools in computational chemistry for understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by modeling its electron density. journalijar.com It is widely used due to its favorable balance of accuracy and computational cost.

A DFT study of 1-Chloro-3-phenoxypropan-2-one would typically begin with a geometry optimization, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net This process finds the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. Following optimization, various molecular properties can be calculated, such as vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. researchgate.net DFT also serves as the foundation for many other analyses discussed below, including FMO, MEP, and NBO calculations. tandfonline.com

Table 1: Illustrative Optimized Geometric Parameters of this compound (DFT/B3LYP) (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-Cl | 1.78 Å | |

| C-O (ether) | 1.37 Å | |

| C-C (backbone) | 1.52 Å | |

| Bond Angle | O=C-CH₂Cl | 118.5° |

| O=C-CH₂OPh | 119.0° | |

| C-O-C (ether) | 117.5° |

Ab Initio Molecular Orbital Theory Approaches

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. wiley.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory fall into this category. researchgate.net

Applying ab initio methods to this compound would provide a rigorous, albeit computationally intensive, analysis of its electronic structure. researchgate.net These calculations are often used as a benchmark to assess the accuracy of more cost-effective methods like DFT. uomustansiriyah.edu.iq A study might involve geometry optimizations and energy calculations at various levels of theory (e.g., HF, MP2) with different basis sets to determine the theoretical "best" structure and to understand the electron correlation effects, which are crucial for accurately describing molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, stability, and kinetic properties. journalijar.com

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be distributed over the phenoxy group and the oxygen of the carbonyl, which are electron-rich regions. journalijar.com Conversely, the LUMO would likely be centered on the carbonyl carbon and the carbon atom bonded to the chlorine, indicating these as electron-deficient, electrophilic sites. journalijar.com A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron, facilitating charge transfer within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.95 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 5.10 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). journalijar.comuni-muenchen.de

An MEP analysis of this compound would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for protonation or interaction with electrophiles. journalijar.com Positive potential (blue) would be expected around the hydrogen atoms of the methylene (B1212753) groups and particularly near the electrophilic carbonyl carbon. This map provides a clear, intuitive guide to the molecule's reactivity hotspots. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. tandfonline.comwikipedia.org It investigates charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. tandfonline.com

Reactivity and Selectivity Prediction

The computational analyses described above collectively enable the prediction of a molecule's reactivity and selectivity in chemical reactions. By integrating the findings from DFT, FMO, MEP, and NBO analyses, a comprehensive reactivity profile for this compound can be constructed.

Electrophilic Sites: MEP and FMO analyses would identify the carbonyl carbon and the carbon bearing the chlorine atom as the primary electrophilic centers. The positive electrostatic potential and the localization of the LUMO on these atoms suggest they are susceptible to attack by nucleophiles.

Nucleophilic Sites: The MEP map would highlight the carbonyl oxygen as the most significant nucleophilic site, indicated by its strong negative potential. journalijar.com The oxygen of the phenoxy group and the aromatic ring also contribute to the molecule's nucleophilic character.

Reactivity Hotspots: The C-Cl bond is an important reactive site. NBO analysis can help quantify the bond's polarization and susceptibility to nucleophilic substitution. The carbonyl group is central to the molecule's reactivity, participating in additions, reductions, and enolate formation.

Selectivity: In reactions involving multiple potential sites, these computational tools can predict the most likely outcome. For instance, in a reaction with a strong nucleophile, the relative energies of activation for attack at the carbonyl carbon versus the carbon with the chlorine atom could be calculated using DFT to predict the major product.

By simulating reaction pathways and calculating transition state energies, computational chemistry can provide quantitative predictions that guide synthetic efforts and explain experimental observations.

Fukui Function Computations for Reactive Sites

The Fukui function is a key concept in Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net The sites most susceptible to nucleophilic attack (where an electron is accepted) are identified by the function f+(r), while sites prone to electrophilic attack (where an electron is donated) are described by f-(r). aablocks.com

For this compound, no specific Fukui function values have been published. However, based on its structure, a qualitative analysis can predict its reactive centers. The molecule possesses two primary electrophilic sites. The carbonyl carbon (C2) is highly electron-deficient due to the electronegativity of the adjacent oxygen atom, making it a prime target for nucleophiles. Additionally, the chloromethyl carbon (C1) is also an electrophilic center because the chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The oxygen atoms (of the carbonyl and ether groups) and the phenyl ring would be the primary nucleophilic regions of the molecule.

A condensed Fukui function analysis would assign numerical values to each atom, allowing for a quantitative ranking of site reactivity. aablocks.com

Table 1: Predicted Reactive Sites in this compound based on Functional Group Analysis

| Atomic Site | Functional Group | Predicted Reactivity | Type of Attack |

|---|---|---|---|

| C2 | Carbonyl | Highly Electrophilic | Nucleophilic Attack |

| C1 | Chloromethyl | Electrophilic | Nucleophilic Substitution |

| O (carbonyl) | Carbonyl | Nucleophilic | Electrophilic Attack |

| O (ether) | Phenoxy Ether | Nucleophilic | Electrophilic Attack |

| Phenyl Ring | Phenoxy | Nucleophilic | Electrophilic Attack |

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness)

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron configuration. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), often approximated by the HOMO-LUMO gap. A large hardness value indicates high stability and low reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index points to a more potent electrophile. researchgate.net It is a crucial descriptor for understanding the reactivity of carbonyl compounds. researchgate.net

While specific DFT calculations for this compound are not available in the cited literature, data for other ketones demonstrate the utility of these descriptors. researchgate.net The presence of both a carbonyl group and a chloromethyl group suggests that this compound would possess a significant electrophilicity index, classifying it as a reactive electrophile.

Table 2: Illustrative Global Reactivity Descriptors for Representative Carbonyl Compounds (Calculated using Density Functional Theory)

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Formaldehyde | 12.44 | 0.05 | 6.20 | 1.88 |

| Acetaldehyde | 11.02 | 0.19 | 5.42 | 1.54 |

| Benzaldehyde | 9.94 | 0.44 | 4.75 | 1.48 |

| Acetone | 10.61 | -0.11 | 5.36 | 1.29 |

This table, adapted from related research researchgate.net, is for illustrative purposes to provide context for the values of global reactivity descriptors for common carbonyls. Values for this compound are not available.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a flexible molecule like this compound are governed by its preferred three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds. The key rotatable bonds in this molecule are the C-C bonds of the propanone backbone and the C-O bond of the ether linkage.

A computational study would involve systematically rotating these bonds and calculating the energy of each resulting conformer to generate a potential energy surface (PES). The minima on this surface correspond to stable, low-energy conformations. These studies are crucial for understanding how the molecule might fit into an enzyme's active site. For instance, the relative orientation of the phenyl ring, the carbonyl group, and the chlorine atom is critical for its interaction with biological macromolecules.

In Silico Prediction of Spectroscopic Parameters

Quantum mechanical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions serve as a powerful tool for validating experimentally obtained spectra and confirming the molecular structure.

DFT methods can calculate the magnetic shielding around each nucleus, which can then be converted into NMR chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum. For a molecule with multiple isomers or conformers, comparing the predicted spectra for each with experimental data can help identify the dominant structure in solution or the solid state.

Table 3: Hypothetical In Silico ¹³C NMR Chemical Shift Predictions for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

|---|---|

| C=O (Ketone) | ~200-205 |

| CH₂Cl | ~45-50 |

| O-CH₂ (Ether) | ~70-75 |

| Phenyl C (ipso, attached to O) | ~155-160 |

| Phenyl C (ortho) | ~115-120 |

| Phenyl C (meta) | ~128-132 |

| Phenyl C (para) | ~122-126 |

Note: This table is for illustrative purposes only, showing the type of data generated from an in silico prediction. Actual values require specific DFT calculations.

Theoretical Studies on Molecular Interactions and Enzyme Binding Affinity (for mechanistic understanding of transformations)

Theoretical studies, particularly molecular docking, are invaluable for understanding how a small molecule like this compound binds to a biological target. It has been reported that this compound is a potent and irreversible inhibitor of acetylcholinesterase.

Molecular docking simulations would be employed to predict the binding mode of this compound within the active site of acetylcholinesterase. Such a study would likely reveal:

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor, likely interacting with donor residues in the enzyme's active site.

Hydrophobic Interactions: The phenoxy group provides a large, hydrophobic moiety that can engage in favorable interactions with nonpolar pockets within the active site.

Covalent Modification: The key to its irreversible inhibition lies in the reactive chloromethyl ketone group. The electrophilic carbon atom is susceptible to attack by a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine residue. This forms a stable covalent bond, permanently deactivating the enzyme.

The compound is also known to react with dehalogenases, enzymes that catalyze the removal of halogen atoms. Docking studies with these enzymes would elucidate the specific interactions that position the chloromethyl group for catalytic dehalogenation.

Table 4: Predicted Molecular Interactions between this compound and an Enzyme Active Site (e.g., Acetylcholinesterase)

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Phenyl Ring | Hydrophobic (π-π stacking, van der Waals) | Tryptophan, Tyrosine, Phenylalanine |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Histidine |

| Chloromethyl Carbon | Covalent Bond Formation (Alkylation) | Serine, Cysteine, Histidine |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a molecule in a binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of the this compound-enzyme complex would provide deeper insights into the stability of the binding pose and the mechanism of action.

Starting from a docked structure, an MD simulation would model the movements of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules. This allows for the analysis of:

The stability of key hydrogen bonds and hydrophobic contacts.

Conformational changes in the protein or ligand upon binding.

The trajectory of the reaction leading to covalent bond formation, potentially revealing the transition state and activation energy of the irreversible inhibition.

Such simulations are computationally intensive but provide a comprehensive understanding of the molecular interactions that cannot be captured by static models alone.

Applications of 1 Chloro 3 Phenoxypropan 2 One As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

1-Chloro-3-phenoxypropan-2-one serves as a valuable precursor in the synthesis of more intricate organic structures. Its reactivity, stemming from the presence of a ketone and a chloro group, allows for a range of chemical transformations. evitachem.com The chlorine atom, for instance, can be readily displaced by various nucleophiles in substitution reactions, enabling the introduction of diverse functional groups. smolecule.com

One of the primary applications of this compound is in the construction of heterocyclic systems. For example, it is a key starting material for synthesizing phenoxy-substituted heterocycles. Research has demonstrated its use in creating derivatives of 1,3,4-oxadiazole (B1194373) and other heterocyclic structures through multi-step reaction sequences. acs.org These syntheses often involve initial substitution of the chloro group followed by cyclization reactions.

The reactivity of this compound is influenced by its structural components. The phenoxy group can affect the electronic properties of the molecule, while the ketone and chloro groups provide specific sites for chemical reactions. evitachem.com This combination of features makes it a versatile tool for chemists aiming to build complex molecular architectures.

Precursor for Pharmaceutically Relevant Scaffolds and Intermediates

The structural motif of this compound is found within various molecules of pharmaceutical interest, making it a critical intermediate in medicinal chemistry. It is particularly significant in the synthesis of compounds targeting a range of biological activities.

A notable application is in the development of antifungal agents. Azole-based antifungals, a major class of drugs used to treat fungal infections, often incorporate a propan-2-ol backbone linked to a heterocyclic ring. nih.govgoogle.com this compound can be readily converted to the corresponding 1-chloro-3-phenoxypropan-2-ol (B1266388), which then serves as a key intermediate in the synthesis of these antifungal compounds. nih.gov For instance, it can be used to synthesize imidazole (B134444) and 1,2,4-triazole (B32235) derivatives that have shown promising antifungal activity. nih.gov

Furthermore, this compound is a precursor for the synthesis of beta-blockers, a class of drugs used to manage cardiovascular conditions. The synthesis of metoprolol (B1676517), a selective β1 receptor blocker, can involve intermediates derived from phenoxypropanolamines, which can be synthesized from this compound. rsc.org

The versatility of this compound also extends to the synthesis of other bioactive molecules. It has been employed as an intermediate in the creation of potential antimicrobial and antithrombotic agents. Derivatives have been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound and its derivatives are utilized as intermediates in the synthesis of pesticides and herbicides. lookchem.com The presence of the phenoxy group is a common feature in many agrochemical compounds, and the reactivity of the chloroketone portion of the molecule allows for the construction of more complex structures with desired biological activities. cymitquimica.com

For example, the related compound 1-chloro-3-phenylpropan-2-ol (B3053458) is a known intermediate in the synthesis of agrochemicals. Given the close structural relationship, this compound can be considered a valuable precursor in this area as well. The synthesis of certain pesticides involves the reaction of chloroketones with various nucleophiles to introduce the desired toxophoric groups.

Utilization in Materials Science Applications

The application of this compound is also finding its way into the realm of materials science. Its unique chemical structure can be leveraged to modify the properties of polymers and resins. By incorporating this compound into polymer backbones, it is possible to enhance characteristics such as thermal stability and mechanical strength.

The reactivity of the chloro and ketone groups allows for its integration into polymer chains through various polymerization techniques. The phenoxy group can also contribute to the final properties of the material, potentially improving its resistance to degradation.

Reagent in Cross-Linking Reactions

Cross-linking is a crucial process in polymer chemistry that enhances the mechanical properties and stability of materials. 1-Chloro-3-phenoxypropan-2-ol, a direct derivative of this compound, has been used as a promoter for the cross-linking of epoxy resins with primary amines. lookchem.comchemicalbook.com The hydroxyl and chloro groups on this molecule can react with the epoxy and amine functionalities, respectively, to form a cross-linked network. This suggests a potential role for this compound in similar applications, either directly or after conversion to its alcohol derivative.

The ability to facilitate cross-linking makes this compound and its derivatives valuable in the formulation of adhesives, coatings, and composite materials where enhanced durability and strength are required.

Industrial Process Chemistry and Scale Up of 1 Chloro 3 Phenoxypropan 2 One Synthesis

Process Optimization and Reaction Engineering for Efficiency

The synthesis of 1-chloro-3-phenoxypropan-2-one is primarily achieved through the Williamson ether synthesis, a robust method that involves the reaction of a phenoxide with an alkyl halide. In an industrial context, optimizing this process is crucial for maximizing yield and throughput while minimizing costs. Key parameters that are meticulously controlled include reaction temperature, catalyst concentration, and reaction time. For instance, in the synthesis of a related compound, 1-(3-chlorophenoxy)propan-2-one, maintaining the temperature between 80–100°C and a catalyst concentration of 2–5% benzenesulfonic acid is critical for accelerating reaction kinetics and achieving yields exceeding 85%.

Table 1: Williamson Ether Synthesis Optimization for a Related Compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 2–5% | Maximizes rate without promoting side reactions. |

| Temperature | 80–100°C | Accelerates reaction kinetics. |

| Reaction Time | 10–12 hours | Ensures complete conversion of reactants. |

Data derived from studies on the synthesis of 1-(3-chlorophenoxy)propan-2-one.

Implementation of Continuous Flow Manufacturing

Continuous flow manufacturing has emerged as a transformative technology in the chemical industry, offering significant advantages over traditional batch processing for the synthesis of intermediates like this compound. acs.org This methodology allows for enhanced control over reaction parameters, improved safety, and higher throughput. acs.org The use of microreactors or tube reactors in flow chemistry can lead to more efficient heat and mass transfer, resulting in faster reaction times and higher yields. acs.org

For example, a continuous flow process developed for the synthesis of diphenhydramine, another pharmaceutical intermediate, demonstrated the potential to minimize waste and reduce production time by operating at elevated temperatures and pressures in a solvent-free system. acs.org Similarly, the industrial production of this compound could benefit from such a setup, potentially involving the reaction of phenol (B47542) with 1,3-dichloroacetone (B141476) in a continuous flow reactor. This approach not only streamlines the process but also facilitates easier automation and integration of downstream purification steps. acs.org

Catalytic Methodologies for Industrial Production

Catalysis plays a pivotal role in the industrial synthesis of this compound, primarily through the use of phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the chloroacetone), thereby accelerating the reaction rate. phasetransfer.commdpi.com This methodology is advantageous as it can lead to increased yields, higher selectivity, and the use of less expensive and milder bases like sodium hydroxide (B78521). phasetransfer.com

The selection of an appropriate PTC is critical for process efficiency. For instance, in the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene, a study of various quaternary ammonium salts found that methyltrioctylammonium chloride (Aliquat® 336) and (cetyl)pyridinium chloride were the most effective catalysts. icm.edu.pl Furthermore, the use of a single catalyst for multiple consecutive reaction steps can significantly minimize handling losses and processing time, as demonstrated in processes where a PTC like Aliquat 336® remains in the organic phase throughout the synthesis. phasetransfer.com

Biocatalysis also presents a green and efficient alternative for related syntheses. For instance, lipases have been successfully employed in the kinetic resolution of racemic intermediates, showcasing high enantioselectivity. rsc.orgrsc.org While not directly applied to this compound in the provided context, this highlights a potential area for future development in its asymmetric synthesis.

Table 2: Comparison of Catalytic Strategies

| Catalytic Method | Advantages | Example Catalyst |

|---|---|---|

| Phase-Transfer Catalysis | Increased reaction rate, higher yield and selectivity, use of milder reaction conditions. phasetransfer.com | Tetrabutylammonium bromide (TBAB), Aliquat 336®. phasetransfer.commdpi.com |

| Biocatalysis (for related compounds) | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgrsc.org | Pseudomonas fluorescens lipase (B570770) (PFL). rsc.orgrsc.org |

Process Intensification Studies and Reactor Design

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. For the synthesis of this compound, this can be achieved through innovative reactor design and the integration of reaction and separation steps. The shift from large batch reactors to smaller, continuous flow reactors is a key aspect of process intensification. acs.org These modern reactors offer superior heat and mass transfer, leading to better control over the reaction and potentially higher yields and purity of the final product. acs.org

The design of the reactor is crucial for maximizing the benefits of continuous flow chemistry. Factors such as the reactor material (e.g., PFA tubing), internal diameter, and length are optimized to achieve the desired residence time and reaction conditions. acs.org For instance, in the synthesis of ibuprofen, a multi-step flow system was designed to produce the final product with a high output, demonstrating the stability and efficiency of such a setup over extended periods. acs.org Similar principles can be applied to the industrial production of this compound to enhance productivity and reduce the process footprint.

Waste Minimization and Process Greenness in Industrial Contexts

A significant focus in modern industrial chemistry is the development of "green" processes that minimize waste and environmental impact. The twelve principles of Green Chemistry provide a framework for achieving this goal. taltech.ee For the synthesis of this compound, this involves selecting less hazardous starting materials, using catalytic rather than stoichiometric reagents, and minimizing the use of auxiliary substances like solvents. taltech.ee

The use of phase-transfer catalysis is a prime example of a green chemistry approach, as it often allows for the replacement of hazardous and strong bases with more benign alternatives like sodium hydroxide and can reduce the volume of organic solvents required. phasetransfer.com Furthermore, continuous flow manufacturing can contribute to waste reduction by minimizing by-product formation through better reaction control and reducing the need for extensive purification steps. acs.org

Green chemistry metrics, such as atom economy and E-factor (environmental factor), are used to quantitatively assess the environmental performance of a chemical process. molaid.com By applying these metrics, manufacturers can identify areas for improvement and develop more sustainable methods for producing this compound. The ultimate goal is to create a process that is not only economically viable but also environmentally responsible. taltech.ee

Environmental Fate and Degradation Pathways of 1 Chloro 3 Phenoxypropan 2 One

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and oxidation. These processes are critical in determining the environmental half-life of 1-Chloro-3-phenoxypropan-2-one.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The presence of an α-chloroketone structure in this compound suggests a susceptibility to hydrolysis. arkat-usa.org The carbon-chlorine bond is polarized, making the α-carbon electrophilic and a target for nucleophilic attack by water.

Table 1: Inferred Hydrolytic Degradation of this compound

| Reactant | Product | Condition |

|---|